

# The Role of Relebactam Sodium in Overcoming Antibiotic Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Relebactam sodium |           |
| Cat. No.:            | B3322652          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

The rise of multidrug-resistant Gram-negative bacteria, particularly those producing  $\beta$ -lactamase enzymes, poses a critical threat to global public health. These enzymes effectively neutralize many  $\beta$ -lactam antibiotics, the cornerstone of antibacterial therapy. Relebactam, a novel diazabicyclooctane (DBO)  $\beta$ -lactamase inhibitor, represents a significant advancement in combating this resistance. When combined with the carbapenem antibiotic imipenem (and cilastatin, which prevents renal degradation of imipenem), relebactam serves to protect imipenem from degradation by a broad spectrum of serine  $\beta$ -lactamases. This guide provides an in-depth technical overview of relebactam's mechanism of action, its spectrum of activity, the quantitative data supporting its efficacy, and the detailed experimental protocols used in its evaluation.

## The Challenge of β-Lactamase-Mediated Resistance

β-lactam antibiotics, such as penicillins, cephalosporins, and carbapenems, act by inhibiting penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. The primary mechanism of resistance to these agents is the bacterial production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Of particular concern are bacteria that produce extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and carbapenemases like the Klebsiella pneumoniae carbapenemase (KPC).



### **Relebactam: Mechanism of Action**

Relebactam is a non- $\beta$ -lactam, diazabicyclooctane-based inhibitor. Its mechanism is distinct from older inhibitors like clavulanic acid. Relebactam forms a covalent, yet reversible, acylenzyme complex with the serine residue in the active site of the  $\beta$ -lactamase.[1] This binding prevents the enzyme from hydrolyzing its intended  $\beta$ -lactam substrate (imipenem). The piperidine ring on relebactam's structure contributes to its potent activity.[2]

The inhibition process involves a two-step reaction:

- Initial Binding: Relebactam binds non-covalently to the active site of the β-lactamase.
- Acylation: The serine hydroxyl group in the enzyme's active site attacks the carbonyl group
  of relebactam's urea moiety, opening the bicyclic ring and forming a stable, covalent acylenzyme intermediate.[1]

Unlike some inhibitors, the KPC-2—relebactam acyl-enzyme complex is notably stable, with a very slow rate of deacylation (hydrolysis of the bond), effectively sequestering the enzyme and allowing the partner antibiotic, imipenem, to reach its PBP targets.[3][4]





Click to download full resolution via product page

Figure 1. Mechanism of Imipenem/Relebactam Action.

# **Spectrum of Inhibitory Activity**

Relebactam demonstrates potent inhibition against Ambler Class A and Class C  $\beta$ -lactamases. [5] It does not inhibit Class B metallo- $\beta$ -lactamases (MBLs) such as NDM, VIM, or IMP, or Class D oxacillinases (OXA-type carbapenemases).[6] Its primary role is to restore the activity of imipenem against pathogens producing the following enzymes:

- Class A Carbapenemases: Notably Klebsiella pneumoniae carbapenemase (KPC-2, KPC-3).
   [2]
- Class A ESBLs: Including common variants like TEM, SHV, and CTX-M.[7]
- Class C Cephalosporinases (AmpC): Both chromosomally-encoded (e.g., from Enterobacter cloacae, Pseudomonas aeruginosa) and plasmid-mediated AmpC enzymes.[5][8]



# Quantitative Data In Vitro Susceptibility Data

The addition of a fixed concentration of relebactam (typically 4  $\mu$ g/mL in testing) significantly lowers the minimum inhibitory concentrations (MICs) of imipenem for many resistant isolates. Data from the global SMART surveillance program (2018–2020) shows that relebactam restored imipenem susceptibility in 64.1% of imipenem-non-susceptible P. aeruginosa and 49.4% of imipenem-non-susceptible Enterobacterales.[9]

Table 1: In Vitro Activity of Imipenem and Imipenem/Relebactam against Gram-Negative Isolates

| Organism<br>(Resistance<br>Profile)        | lmipenem<br>MIC₅₀<br>(μg/mL) | Imipenem<br>MIC90<br>(µg/mL) | Imipenem/R<br>elebactam<br>MIC50<br>(µg/mL) | Imipenem/R<br>elebactam<br>MIC <sub>90</sub><br>(µg/mL) | Reference |
|--------------------------------------------|------------------------------|------------------------------|---------------------------------------------|---------------------------------------------------------|-----------|
| E. coli<br>(ESBL-<br>producing)            | 0.25                         | 0.5                          | 0.25                                        | 0.25                                                    | [10]      |
| K.<br>pneumoniae<br>(KPC-<br>producing)    | 16                           | >16                          | 0.25                                        | 1                                                       | [10]      |
| Enterobacter<br>ales<br>(Imipenem-<br>NS¹) | -                            | -                            | -                                           | -                                                       | [9]       |
| P. aeruginosa<br>(Overall)                 | 2                            | 16                           | 0.5                                         | 2                                                       | [10]      |
| P. aeruginosa<br>(Imipenem-<br>NS¹)        | 16 (mode)                    | -                            | 1 (mode)                                    | -                                                       | [8]       |



<sup>1</sup> Non-susceptible

## **Enzyme Inhibition Kinetics**

Kinetic parameters quantify the efficiency of relebactam's interaction with specific  $\beta$ -lactamase enzymes. For the clinically significant KPC-2 carbapenemase, relebactam is a potent inhibitor with a rapid acylation rate and a very slow off-rate, indicating the formation of a stable, long-lasting inhibitory complex.[3][4]

Table 2: Kinetic Parameters of Relebactam against Key β-Lactamases

| Enzyme                 | Ambler<br>Class | k <sub>2</sub> /K<br>(M <sup>-1</sup> S <sup>-1</sup> ) | k_off (s <sup>-1</sup> ) | IC50 (nM) | Reference |
|------------------------|-----------------|---------------------------------------------------------|--------------------------|-----------|-----------|
| KPC-2                  | Α               | 24,750                                                  | 0.0002                   | 38        | [3][11]   |
| CTX-M-15               | А               | -                                                       | -                        | 5         | [11]      |
| L2 (S.<br>maltophilia) | А               | -                                                       | -                        | 910       |           |

| AmpC (P. aeruginosa) | C | Potent Inhibition | - | - |[8] |

### **Pharmacokinetic Parameters**

Pharmacokinetic studies in healthy adult volunteers show that relebactam exhibits predictable, dose-proportional exposure. Its pharmacokinetic profile is similar to that of imipenem, supporting their co-administration in a fixed-dose combination.[1]

Table 3: Mean Pharmacokinetic Parameters of Relebactam (250 mg Dose) and Imipenem (500 mg Dose) in Healthy Adults



| Parameter                       | Relebactam | Imipenem | Reference |
|---------------------------------|------------|----------|-----------|
| C <sub>max</sub> (µM)           | 49.7       | 134      | [5]       |
| AUC₀-∞ (μM·h)                   | 134        | 169      | [5]       |
| Terminal Half-life (t½)         | 1.4 - 1.8  | ~1.1     | [1][5]    |
| Volume of Distribution (Vd) (L) | ~19        | -        | [1]       |
| Plasma Protein<br>Binding       | ~22%       | -        | [1]       |

| Primary Route of Elimination | Renal (>90%) | Renal |[1] |

# **Experimental Protocols**

## **Antimicrobial Susceptibility Testing: Broth Microdilution**

The determination of MICs for imipenem/relebactam is performed according to the reference broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07.

#### Methodology:

- Medium Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared and dispensed into 96-well microtiter plates.
- Antimicrobial Preparation: Imipenem is serially diluted (two-fold) across the wells. Relebactam is added to each well at a fixed concentration of 4  $\mu$ g/mL.
- Inoculum Preparation: Bacterial isolates are grown on agar plates. Colonies are suspended
  in saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to
  approximately 1-2 x 10<sup>8</sup> CFU/mL. This suspension is then diluted to achieve a final inoculum
  concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well.



- Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C in ambient air for 16-20 hours.
- Endpoint Determination: The MIC is read as the lowest concentration of imipenem (in the presence of 4  $\mu$ g/mL relebactam) that completely inhibits visible bacterial growth.



Click to download full resolution via product page

Figure 2. Broth Microdilution Protocol Workflow.

## **Enzyme Kinetics: β-Lactamase Inhibition Assay**

The inhibitory activity of relebactam against purified  $\beta$ -lactamase enzymes is commonly determined using a spectrophotometric assay with the chromogenic cephalosporin substrate,



nitrocefin. Hydrolysis of nitrocefin's  $\beta$ -lactam ring results in a color change from yellow to red, which can be monitored by measuring the increase in absorbance at ~490 nm.

#### Methodology:

- Reagent Preparation:
  - Buffer: A suitable buffer (e.g., 100 mM PBS, pH 7.0) is prepared.
  - Enzyme Solution: A stock solution of the purified β-lactamase (e.g., KPC-2) is prepared at a known concentration.
  - Substrate Solution: A stock solution of nitrocefin is prepared in DMSO and then diluted in the assay buffer to a working concentration (e.g., 100 μM).
  - Inhibitor Solution: Serial dilutions of relebactam are prepared.
- Assay Procedure (for IC<sub>50</sub> determination):
  - The purified enzyme is pre-incubated with varying concentrations of relebactam for a set period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
  - The enzymatic reaction is initiated by adding the nitrocefin substrate to the enzymeinhibitor mixture.
  - The rate of nitrocefin hydrolysis is measured immediately by monitoring the change in absorbance at 490 nm over time using a microplate reader.

#### Data Analysis:

- The initial velocity (V₀) of the reaction is calculated for each relebactam concentration.
- The percent inhibition is calculated relative to a control reaction with no inhibitor.
- The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%)
  is determined by plotting percent inhibition against the logarithm of the inhibitor
  concentration and fitting the data to a dose-response curve.



• Further kinetic parameters like K<sub>i</sub> (inhibition constant) and k<sub>2</sub>/K (second-order rate of acylation) can be determined through more complex experimental designs and data fitting models (e.g., Dixon plots, progress curve analysis).

# In Vivo Efficacy: Neutropenic Murine Thigh Infection Model

This standardized animal model is crucial for evaluating the in vivo efficacy of antimicrobial agents and for pharmacokinetic/pharmacodynamic (PK/PD) analysis.

#### Methodology:

- Induction of Neutropenia: Mice (e.g., ICR or CD-1 strains) are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 prior to infection. This immunosuppression makes the model more reproducible and focuses the outcome on the antimicrobial activity of the drug.
- Infection: Mice are inoculated via intramuscular injection into the thigh with a standardized bacterial suspension (e.g., 10<sup>6</sup>-10<sup>7</sup> CFU/thigh) of a resistant P. aeruginosa or K. pneumoniae strain.
- Humanized Dosing Regimen: Treatment is initiated, typically 2 hours post-infection. The
  dosage and frequency of imipenem/relebactam administration are calculated based on the
  pharmacokinetic profiles in mice to simulate the free-drug plasma concentration-time profiles
  observed in humans receiving a clinical dose (e.g., 500 mg imipenem/250 mg relebactam
  infused over 30 minutes every 6 hours).[6]
- Endpoint Assessment: At a predetermined time point (usually 24 hours post-treatment initiation), mice are euthanized. The infected thigh muscles are aseptically removed, homogenized, and serially diluted.
- Quantification: The dilutions are plated on agar to determine the number of viable bacterial colonies (CFU/thigh).
- Efficacy Determination: Efficacy is measured by the change in bacterial load (log10 CFU/thigh) compared to the bacterial count at the start of therapy. A static effect is defined as no net change in CFU, while a 1- or 2-log10 reduction is considered bactericidal.



# Mechanisms of Resistance to Imipenem/Relebactam

While highly effective, resistance to the imipenem/relebactam combination can emerge. The primary mechanisms identified do not typically involve the degradation of relebactam itself, but rather a combination of other factors:

- Porin Loss/Mutation: Decreased permeability due to mutations or loss of outer membrane porin channels (e.g., OmpK35 and OmpK36 in K. pneumoniae) can restrict the entry of imipenem and relebactam into the periplasmic space, leading to elevated MICs.
- Mutations in the β-Lactamase Enzyme: Specific mutations within the target β-lactamase, particularly in the omega loop of the KPC enzyme, can reduce the binding affinity or acylation efficiency of relebactam, thereby conferring resistance.
- Increased Efflux: Overexpression of efflux pumps can actively transport the antibiotic combination out of the bacterial cell, though this is often a contributing factor rather than a primary mechanism.
- Production of Non-Inhibited β-Lactamases: The presence of MBLs or OXA-type carbapenemases, which are not inhibited by relebactam, will confer resistance.





Click to download full resolution via product page

**Figure 3.** Logical Flow of Relebactam Action.

### Conclusion

Relebactam sodium is a powerful tool in the fight against antibiotic resistance. By effectively inhibiting key Class A and Class C  $\beta$ -lactamases, it restores the clinical utility of imipenem against a wide range of multidrug-resistant Gram-negative pathogens. A thorough understanding of its mechanism, quantitative efficacy, and the standardized protocols for its evaluation is essential for researchers and drug development professionals working to address the ongoing challenge of antimicrobial resistance. The continued surveillance of its activity and emerging resistance mechanisms will be critical to preserving its long-term effectiveness.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Evaluation of Pharmacokinetic/Pharmacodynamic Model-Based Optimized Combination Regimens against Multidrug-Resistant Pseudomonas aeruginosa in a Murine Thigh Infection Model by Using Humanized Dosing Schemes PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. toku-e.com [toku-e.com]
- 4. In vivo activity of human-simulated regimens of imipenem alone and in combination with relebactam against Pseudomonas aeruginosa in the murine thigh infection model PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018-2020 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. RELEBACTAM | β-lactamase inhibitor | CAS 1174018-99-5 | Buy MK-7655; MK7655 from Supplier InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Pharmacodynamics of imipenem in combination with β-lactamase inhibitor MK7655 in a murine thigh model PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Role of Relebactam Sodium in Overcoming Antibiotic Resistance: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3322652#relebactam-sodium-s-role-in-overcoming-antibiotic-resistance]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com